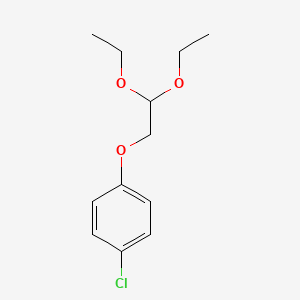

1-Chloro-4-(2,2-diethoxyethoxy)benzene

Description

Properties

IUPAC Name |

1-chloro-4-(2,2-diethoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO3/c1-3-14-12(15-4-2)9-16-11-7-5-10(13)6-8-11/h5-8,12H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHYJHOCOUPQPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=CC=C(C=C1)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340921 | |

| Record name | 1-Chloro-4-(2,2-diethoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41964-04-9 | |

| Record name | 1-Chloro-4-(2,2-diethoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Route Development for 1 Chloro 4 2,2 Diethoxyethoxy Benzene

Regioselective Functionalization Approaches for Chlorinated Benzenes in Ether Synthesis

The synthesis of aryl ethers from chlorinated benzenes can be approached through several methods, with the Williamson ether synthesis and the Ullmann condensation being the most prominent. The choice of method is critical for achieving the desired regioselectivity for a molecule like 1-Chloro-4-(2,2-diethoxyethoxy)benzene.

The most direct and regioselective route involves the Williamson ether synthesis , which proceeds via an SN2 mechanism. wikipedia.org This pathway requires the reaction of a sodium or potassium salt of 4-chlorophenol (B41353) (4-chlorophenoxide) with a suitable alkylating agent carrying the 2,2-diethoxyethoxy group, such as 2-bromo-1,1-diethoxyethane.

Route A: Williamson Ether Synthesis

Step 1: Formation of the Phenoxide

Step 2: Nucleophilic Attack on the Alkyl Halide

This approach is highly regioselective because the substitution occurs exclusively at the phenolic oxygen, leaving the chloro-substituent on the aromatic ring untouched. The reactivity of the C-Cl bond on the aromatic ring is significantly lower than that of the C-Br bond in the alkyl halide, preventing competitive side reactions at the ring. francis-press.com

An alternative approach is the Ullmann condensation , which is typically used for forming diaryl ethers by coupling an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst. wikipedia.orgorganic-chemistry.org To synthesize the target molecule via this method, one might consider reacting 1,4-dichlorobenzene (B42874) with the sodium salt of 2,2-diethoxyethanol.

Route B: Ullmann-type Reaction

However, this route presents significant challenges. The Ullmann reaction often requires harsh conditions, including high temperatures (frequently over 200°C) and polar aprotic solvents like DMF or NMP. wikipedia.org Furthermore, the reactivity of aryl chlorides is lower than that of aryl bromides or iodides, often leading to lower yields. wikipedia.orgmdpi.com A major issue would be the lack of regioselectivity; since both chlorine atoms on 1,4-dichlorobenzene are equivalent, the reaction could lead to a mixture of mono-substituted product, di-substituted product, and unreacted starting material, complicating purification. Therefore, the Williamson ether synthesis starting from 4-chlorophenol is the superior strategy for the regioselective synthesis of this compound.

Optimized Acetalation Techniques for Introduction of the 2,2-Diethoxyethoxy Group

The 2,2-diethoxyethoxy side chain is a critical structural motif that must be introduced efficiently. The most common strategy involves using a pre-functionalized alkylating agent where the acetal (B89532) group is already in place. The key reagent for the Williamson ether synthesis described above is 2-bromo-1,1-diethoxyethane .

The synthesis of this reagent is achieved through the acetalation of bromoacetaldehyde (B98955) with ethanol (B145695), typically under acidic catalysis.

Synthesis of 2-bromo-1,1-diethoxyethane

This reaction involves the protonation of the acetaldehyde (B116499) carbonyl group, followed by nucleophilic attack by two equivalents of ethanol to form the stable diethyl acetal. The water generated during the reaction must be removed to drive the equilibrium towards the product.

Once synthesized, this acetal-protected bromo-compound serves as a potent electrophile for the 4-chlorophenoxide nucleophile in the Williamson ether synthesis. This two-step sequence—preparation of the alkylating agent followed by the etherification—is generally more efficient than attempting to build the side chain after attaching a simpler fragment to the phenolic oxygen. The acetal group is stable under the basic conditions of the Williamson reaction, making it an ideal protecting group for the aldehyde functionality.

Exploration of Catalytic Systems and Reaction Conditions for Enhanced Synthetic Efficiency

To overcome the kinetic barriers and improve the efficiency of the etherification, various catalytic systems can be employed. The choice of catalyst depends heavily on the selected synthetic route (Williamson vs. Ullmann).

For the preferred Williamson ether synthesis route, which involves the reaction between an aqueous or solid phenoxide salt and the organic-soluble alkyl halide, the system is heterogeneous. Phase-Transfer Catalysis (PTC) is a highly effective technique to accelerate such reactions. princeton.educrdeepjournal.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether (e.g., 18-crown-6), facilitates the transport of the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide resides. wikipedia.orgprinceton.edu This increases the effective concentration of the nucleophile in the organic phase, dramatically increasing the reaction rate and often allowing for milder reaction temperatures (50-100 °C) and shorter reaction times. wikipedia.orgprinceton.educrdeepjournal.org

In the context of the Ullmann condensation , the catalyst is central to the reaction's success. Traditional methods used stoichiometric amounts of copper powder at very high temperatures. wikipedia.org Modern approaches utilize catalytic amounts of a copper(I) salt, such as CuI or CuCl, often in combination with a ligand. mdpi.comglobethesis.com Ligands like phenanthroline, N,N-dimethylglycine, or various diamines can stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle at lower temperatures (110-160 °C), leading to higher yields and better selectivity. globethesis.comresearchgate.net

The table below summarizes various catalytic systems and conditions applicable to the synthesis of aryl ethers.

| Synthetic Route | Catalyst System | Typical Base | Solvent | Temperature (°C) | Key Advantages |

| Williamson Ether Synthesis | Phase-Transfer Catalyst (e.g., TBAB, 18-crown-6) | KOH, K₂CO₃ | Toluene, Dichloromethane | 50 - 100 | Milder conditions, high yields, simple procedure. wikipedia.orgprinceton.edu |

| Ullmann Condensation | CuI / Ligand (e.g., Phenanthroline) | Cs₂CO₃, K₂CO₃ | DMF, NMP, DMSO | 110 - 160 | Effective for less reactive aryl chlorides. wikipedia.orgmdpi.comglobethesis.com |

| High-Temp Catalytic | Alkali Metal Carboxylate | Phenolate/Carboxylate | None (neat) or high-boiling solvent | >300 | Avoids salt production, uses weak alkylating agents. acs.orgresearchgate.netcapes.gov.br |

Chemo- and Stereoselective Considerations in the Synthesis of Related Analogs and Derivatives

While this compound itself is an achiral molecule, the synthesis of its more complex analogs or derivatives often requires careful control of chemo- and stereoselectivity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of the target compound, the key chemoselective challenge is to perform the O-alkylation of the phenol without affecting the C-Cl bond on the aromatic ring. The Williamson ether synthesis is inherently chemoselective in this regard due to the vast difference in reactivity between the phenoxide and the aryl chloride. francis-press.com If a derivative were to be synthesized from a starting material containing additional sensitive groups (e.g., an ester or a nitro group), the reaction conditions, particularly the choice of base and temperature, would need to be carefully optimized to prevent unwanted side reactions like hydrolysis or reduction.

Stereoselectivity becomes crucial when synthesizing chiral derivatives. For example, if an analog were desired where one of the ethoxy groups on the side chain is replaced by a different, chiral alkoxy group, a stereoselective synthesis would be necessary. This could be achieved in two ways:

Chiral Building Block Approach: A chiral alcohol could be used in the acetalation step to create a diastereomeric mixture of acetals, which could then be separated. Alternatively, an enantiomerically pure starting material could be carried through the synthesis.

Asymmetric Catalysis: For certain bond-forming reactions, a chiral catalyst can be used to induce stereoselectivity. In the context of ether synthesis, the use of chiral phase-transfer catalysts , often derived from cinchona alkaloids, has been shown to be effective in achieving enantioselective alkylations. ptfarm.pl Such a catalyst could, in principle, be used to desymmetrize a prochiral substrate or resolve a racemic mixture kinetically during the synthesis of a specific chiral analog.

The mechanism of stereoselective synthesis often relies on the formation of a transient diastereomeric complex between the substrate and the chiral catalyst, which lowers the activation energy for the formation of one enantiomer over the other. ptfarm.plnih.gov

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. acs.org The synthesis of this compound can be optimized according to these principles.

Waste Prevention and Atom Economy: The Williamson ether synthesis generally has a better atom economy than multi-step routes involving protection and deprotection. acs.org However, it still produces a salt byproduct (e.g., KBr). Catalytic variants of the Williamson synthesis that can use weaker alkylating agents like alcohols at high temperatures have been developed to avoid salt production entirely, generating only water as a byproduct. acs.orgcapes.gov.br

Use of Catalysis: As discussed in section 2.3, using catalytic amounts of a phase-transfer agent is far superior to using stoichiometric reagents. Catalysts reduce waste, lower energy requirements by enabling milder conditions, and can be recycled in some cases. numberanalytics.com

Safer Solvents and Reaction Conditions: A key green objective is to reduce or eliminate the use of hazardous organic solvents like DMF or NMP. acs.orgnumberanalytics.com The use of phase-transfer catalysis can enable the reaction to be performed in less toxic solvents or even in aqueous media, where micelles formed by surfactants can create a "pseudo-organic" phase for the reaction to occur. princeton.eduresearchgate.net Furthermore, optimizing reactions to proceed at lower temperatures and pressures reduces energy consumption and improves safety. The use of microwave irradiation is another strategy to accelerate reactions, often reducing the need for high temperatures and long reaction times. numberanalytics.comchegg.com

Reduce Derivatives: The chosen synthetic strategy, which involves reacting 4-chlorophenol with a pre-formed acetal, avoids the need for protecting and deprotecting the phenol or the aldehyde functionality on the final molecule, adhering to the principle of minimizing derivatization steps. acs.org This simplifies the process, reduces the number of reagents needed, and minimizes waste generation.

By applying these principles, the synthesis can be made more efficient, cost-effective, and environmentally sustainable.

Chemical Reactivity and Transformative Processes of 1 Chloro 4 2,2 Diethoxyethoxy Benzene

Hydrolysis and Transacetalation Pathways of the Diethoxyethoxy Functional Group

The diethoxyethoxy functional group, -O-CH₂-CH(OCH₂CH₃)₂, is structurally an acetal (B89532). Acetals are generally stable under neutral or basic conditions but are susceptible to hydrolysis under acidic conditions. The hydrolysis of the acetal in 1-Chloro-4-(2,2-diethoxyethoxy)benzene would proceed in a stepwise manner.

Initially, acid-catalyzed hydrolysis would cleave the acetal bond to release ethanol (B145695) and form a hemiacetal intermediate. This intermediate would then rapidly decompose to yield an aldehyde and another molecule of ethanol. In the context of the full side chain, the ultimate products of complete hydrolysis would be 4-chlorophenol (B41353), two equivalents of ethanol, and glyoxal (B1671930) (or its hydrated form).

Transacetalation is a related process where an acetal reacts with a different alcohol in the presence of an acid catalyst. This results in an equilibrium mixture where the original alkoxy groups of the acetal are exchanged with the new alcohol. For this compound, reacting it with a different alcohol (e.g., propanol) under acidic conditions would lead to the substitution of the ethoxy groups with propoxy groups.

Metal-Catalyzed Cross-Coupling Reactions Involving the Chlorobenzene (B131634) Core

The chlorine atom on the benzene (B151609) ring serves as a handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. While aryl chlorides are known to be less reactive than the corresponding bromides and iodides, significant advances in catalyst development have made them viable substrates for these transformations. researchgate.net

Palladium-Catalyzed C-C Bond Forming Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Suzuki-Miyaura Reaction: This reaction couples an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a versatile method for synthesizing biaryl compounds. wikipedia.org The catalytic cycle involves three key steps: oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation of the organic group from boron to palladium, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org For less reactive aryl chlorides like this compound, catalyst systems employing electron-rich, bulky phosphine (B1218219) ligands are often required to facilitate the challenging oxidative addition step. researchgate.net

Interactive Table: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Catalyst/Precatalyst | Ligand | Base | Solvent |

|---|---|---|---|

| Pd(OAc)₂ | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF |

| Pd₂(dba)₃ | Buchwald-type biarylphosphines | K₂CO₃, KF | Toluene, THF |

| [Pd(allyl)Cl]₂ | cBRIDP | K₃PO₄ | t-BuOH/H₂O |

Heck Reaction: The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org The mechanism involves oxidative addition of the aryl chloride to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond and subsequent β-hydride elimination to release the substituted alkene product. libretexts.org The reaction typically yields the trans isomer with high selectivity. organic-chemistry.org As with other couplings of aryl chlorides, effective catalyst systems often rely on specialized ligands to achieve good yields. organic-chemistry.orgchemrxiv.org

Interactive Table: Selected Catalyst Systems for Heck Reactions

| Catalyst/Precatalyst | Ligand/Additive | Base | Solvent |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, NMP, Toluene |

| PdCl₂(PPh₃)₂ | - | NaOAc, Et₃N | DMF |

| Palladacycles | - | Na₂CO₃, Cs₂CO₃ | DMAc, NMP |

Sonogashira Reaction: This reaction creates a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org It is traditionally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The proposed mechanism involves separate palladium and copper cycles, where the key step is the transfer of the alkynyl group from copper to the palladium center. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed to avoid issues like alkyne homocoupling. nih.gov The coupling of aryl chlorides typically requires higher temperatures and more robust catalyst systems compared to aryl iodides or bromides. nih.govrsc.org

Interactive Table: Common Conditions for Sonogashira Coupling

| Catalyst System | Base | Solvent | Notes |

|---|---|---|---|

| Pd(PPh₃)₄ / CuI | Et₃N, i-Pr₂NH | THF, DMF | Classic conditions |

| PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | Toluene, DMF | Widely used system |

| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Air-stable, copper-free system for aryl bromides/chlorides. nih.gov |

Buchwald-Hartwig Amination and Related C-N Coupling Studies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org The development of several generations of catalyst systems, particularly those based on sterically hindered and electron-rich phosphine ligands, has enabled the efficient coupling of challenging substrates like aryl chlorides. wikipedia.orgorganic-chemistry.org

The catalytic cycle is similar to C-C coupling reactions, involving oxidative addition, formation of a palladium-amido complex via deprotonation, and reductive elimination to yield the aryl amine product. libretexts.org The choice of ligand, base, and solvent is critical for achieving high yields, especially with this compound, where the chloro group's lower reactivity must be overcome. nih.gov

Interactive Table: Representative Buchwald-Hartwig Catalyst Systems for Aryl Chlorides

| Palladium Source | Ligand | Base | Solvent |

|---|---|---|---|

| Pd(OAc)₂ | XPhos, SPhos, BrettPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |

| Pd₂(dba)₃ | Josiphos-type ligands | K₂CO₃, Cs₂CO₃ | Toluene |

| [Pd(cinnamyl)Cl]₂ | t-BuXPhos | LiHMDS | THF |

Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Benzene Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The regiochemical outcome of the reaction on a substituted benzene ring is determined by the electronic properties of the existing substituents. libretexts.org Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing) and as either ortho, para-directing or meta-directing. masterorganicchemistry.comlibretexts.org

In this compound, the aromatic ring bears two substituents para to each other:

Chloro group (-Cl): This group is deactivating due to its inductive electron withdrawal but is ortho, para-directing because its lone pairs can stabilize the carbocation intermediate (arenium ion) via resonance at those positions. libretexts.orgbyjus.com

Diethoxyethoxy group (-OR): This ether group is strongly activating and ortho, para-directing due to the powerful resonance donation of its oxygen lone pairs. libretexts.org

When multiple substituents are present, the directing effects are combined. In this case, the powerful activating effect of the ether group dominates the regioselectivity. pressbooks.pub Electrophilic attack will be directed to the positions ortho to the diethoxyethoxy group (C-3 and C-5). These positions are also conveniently meta to the deactivating chloro group, further favoring substitution at these sites. Therefore, EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are expected to occur primarily at the positions adjacent to the ether functionality. masterorganicchemistry.combyjus.comlibretexts.org

Table: Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

|---|---|---|

| -Cl (Chloro) | Deactivating | ortho, para |

Oxidative and Reductive Transformations of the Compound

Oxidative Transformations: The benzene ring of this compound is relatively resistant to oxidation under standard conditions due to its aromatic stability. The ether linkage in the side chain could be susceptible to cleavage under strong oxidative conditions. One-electron transfer oxidations can sometimes generate stable radical cations from aromatic systems, though this typically requires specific reagents and substrates. nih.gov Under very harsh oxidative conditions (e.g., with potassium permanganate), the benzene ring could be cleaved, but more likely, degradation of the side chain would occur first.

Reductive Transformations: The compound is amenable to several reductive transformations.

Hydrodechlorination: The carbon-chlorine bond can be selectively removed via catalytic hydrogenation. This process, known as hydrodechlorination, typically employs a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas, often in the presence of a base to neutralize the HCl formed. This would convert the molecule to 1-(2,2-diethoxyethoxy)benzene.

Birch Reduction: This reaction uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol to reduce the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative. The presence of the electron-donating ether group would direct the reduction to produce 1-(2,2-diethoxyethoxy)-1,4-cyclohexadiene.

Ring Hydrogenation: Under more forcing conditions, such as high-pressure hydrogen gas with catalysts like rhodium (Rh) or ruthenium (Ru), the entire aromatic ring can be reduced to a cyclohexane (B81311) ring, yielding 1-chloro-4-(2,2-diethoxyethoxy)cyclohexane.

Formation of Derived Precursors and Intermediates for Complex Molecule Synthesis

The utility of a chemical compound in the synthesis of more complex molecules is a cornerstone of modern organic chemistry. The compound this compound possesses several reactive sites that, in principle, allow for its elaboration into a variety of synthetic precursors and intermediates. These include the aromatic ring, which is susceptible to electrophilic and nucleophilic substitution, the chloro substituent, which can participate in cross-coupling reactions, and the diethoxyethoxy group, which can be modified or cleaved under specific conditions.

However, a comprehensive review of available scientific literature and patent databases did not yield specific examples of the transformation of this compound into derived precursors or intermediates for complex molecule synthesis. While the fundamental principles of organic chemistry suggest numerous potential reactions, such as Grignard reagent formation, lithiation, or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination), no published research detailing these specific applications for this compound could be located.

The chloro-substituent on the benzene ring suggests potential for various cross-coupling reactions. For instance, in a Suzuki coupling, the chlorine atom could be replaced by a new carbon-carbon bond through reaction with an organoboron compound in the presence of a palladium catalyst. mdpi.comiaea.org Similarly, a Buchwald-Hartwig amination could potentially introduce a nitrogen-containing functional group by reacting the aryl chloride with an amine in the presence of a palladium catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org

Furthermore, the aromatic ring could undergo electrophilic substitution, although the directing effects of the existing substituents would need to be considered. The ether linkage of the diethoxyethoxy group is generally stable but could potentially be cleaved under harsh acidic or basic conditions, revealing a phenol (B47542) that could be used in further synthetic steps.

Despite these theoretical possibilities, the absence of documented research findings prevents the compilation of a data table with specific reaction conditions, yields, and product characterization for the transformation of this compound into other synthetic intermediates. Further experimental investigation would be required to establish the reactivity of this compound and its utility as a building block in organic synthesis.

Mechanistic Elucidation of Reactions Involving 1 Chloro 4 2,2 Diethoxyethoxy Benzene

Kinetic and Thermodynamic Studies of Acetal (B89532) Stability and Reactivity

The 2,2-diethoxyethoxy group in 1-chloro-4-(2,2-diethoxyethoxy)benzene contains a diethyl acetal functional group. Acetals are generally stable under neutral or basic conditions but are susceptible to hydrolysis under acidic conditions. The stability and reactivity of this acetal moiety are governed by kinetic and thermodynamic factors.

Kinetic studies would reveal the rate at which the acetal hydrolyzes under specific acidic conditions (pH, temperature, solvent). The mechanism of acetal hydrolysis proceeds via a two-step process:

Protonation: The first step is the rapid and reversible protonation of one of the ethoxy oxygens by an acid catalyst. This converts the ethoxy group into a good leaving group (ethanol).

Carbocation Formation: The rate-determining step involves the departure of the ethanol (B145695) molecule to form a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack: A nucleophile, typically water present in the reaction medium, attacks the carbocation.

Deprotonation: The final step is the deprotonation of the resulting intermediate to yield an aldehyde and two molecules of ethanol.

Thermodynamically, the hydrolysis of an acetal to an aldehyde and alcohols is generally favored in the presence of a large excess of water. Conversely, the formation of the acetal is favored when water is removed from the reaction system. The electronic nature of the para-chlorophenyl group has a modest influence on the stability of the acetal. The chlorine atom is an electron-withdrawing group by induction, which can slightly destabilize the key oxocarbenium ion intermediate, potentially slowing the rate of hydrolysis compared to an unsubstituted phenyl ring.

A related compound, 4-chlorobenzaldehyde (B46862) diethyl acetal, serves as a good model for understanding this reactivity. cymitquimica.com Kinetic data for the hydrolysis of various substituted benzaldehyde (B42025) acetals show a dependence on the electronic properties of the aromatic substituent.

Table 1: Hypothetical Kinetic Data for Acetal Hydrolysis This table is illustrative and presents expected trends based on chemical principles.

| Substituent at para-position | Relative Rate of Hydrolysis (k_rel) | Plausible Rationale |

|---|---|---|

| -OCH₃ (Electron-donating) | >1 | Stabilizes the oxocarbenium intermediate through resonance. |

| -H (Unsubstituted) | 1 | Reference standard. |

| -Cl (Electron-withdrawing) | <1 | Inductively destabilizes the oxocarbenium intermediate. |

| -NO₂ (Strongly electron-withdrawing) | <<1 | Strongly destabilizes the oxocarbenium intermediate. |

Detailed Mechanistic Pathways of Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

The chloro-substituted benzene (B151609) ring in this compound is a key site for reactivity, particularly for nucleophilic aromatic substitution (SNA_r) and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA_r)

Aryl halides like this compound are generally unreactive toward traditional S_N1 and S_N2 reactions. openstax.orglibretexts.org However, they can undergo substitution via the SNA_r mechanism, which is facilitated by the presence of electron-withdrawing groups. openstax.orgyoutube.com The mechanism is a two-step addition-elimination process. youtube.com

Addition of Nucleophile: A strong nucleophile attacks the carbon atom bearing the chlorine atom. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. openstax.orglibretexts.org The negative charge is delocalized across the aromatic ring.

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion.

The ether group at the para position is an activating group for electrophilic aromatic substitution but a deactivating group for nucleophilic substitution due to its electron-donating resonance effect. However, the presence of a strong nucleophile and forcing conditions (high temperature) can drive the reaction. msu.edu For the SNA_r reaction to be efficient, strong electron-withdrawing groups (like a nitro group) are typically required at the ortho or para positions to stabilize the Meisenheimer complex. openstax.orgyoutube.commsu.edu In the case of this compound, the ether group does not provide such stabilization, making SNA_r reactions challenging.

In the absence of strong activating groups, an alternative elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate can occur under very strong basic conditions (e.g., NaNH₂). youtube.commsu.edu This pathway, however, often leads to a mixture of regioisomers.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary mode of reactivity for this compound. nih.gov The general mechanism involves a catalytic cycle with the palladium center alternating between Pd(0) and Pd(II) oxidation states. nih.govyoutube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-determining step and results in an arylpalladium(II) complex.

Transmetalation: The organometallic coupling partner (e.g., an organoboron, organozinc, or organotin compound) transfers its organic group to the arylpalladium(II) complex, displacing the halide. nih.govyoutube.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Common cross-coupling reactions applicable here include the Suzuki (using boronic acids), Negishi (using organozinc reagents), and Stille (using organotin reagents) couplings. nih.gov

Investigation of Transition States and Reaction Intermediates via Experimental and Computational Approaches

The elucidation of reaction mechanisms relies heavily on identifying the transient species that exist between reactants and products.

Experimental Approaches:

Spectroscopic Identification: For SNA_r reactions, the Meisenheimer complex can sometimes be observed and characterized at low temperatures using techniques like NMR and UV-Vis spectroscopy, as its formation is often accompanied by the appearance of deep colors. msu.edu

Trapping Experiments: Unstable intermediates like benzyne can be confirmed by "trapping" them with a reactive species, such as a diene (e.g., furan) in a [4+2] cycloaddition reaction.

Computational Approaches:

Density Functional Theory (DFT): Computational chemistry, particularly DFT, is a powerful tool for mapping the potential energy surface of a reaction. It can be used to calculate the structures and energies of reactants, products, transition states, and intermediates. nih.gov

Transition State Analysis: For the cross-coupling of this compound, computational models can predict the geometry of the transition state for the oxidative addition step. These calculations can help rationalize the reactivity of the aryl chloride and the influence of the ligands on the palladium catalyst. Similarly, the stability of the Meisenheimer complex in an SNA_r reaction can be modeled to predict the feasibility of the pathway. nih.gov

Table 2: Key Intermediates and Transition States

| Reaction Type | Key Intermediate | Key Transition State | Method of Investigation |

|---|---|---|---|

| SNA_r (Addition-Elimination) | Meisenheimer Complex (Anionic σ-complex) | Transition state for nucleophilic attack | Low-temp NMR, UV-Vis, DFT Calculations |

| SNA_r (Elimination-Addition) | Benzyne | Transition state for proton abstraction | Chemical Trapping, Isotopic Labeling |

| Palladium Cross-Coupling | Aryl-Pd(II)-Cl Complex | Transition state for oxidative addition | NMR, X-ray Crystallography (of stable analogues), DFT Calculations |

Mechanistic Insights from Isotopic Labeling Studies

Isotopic labeling is a definitive technique for elucidating reaction mechanisms by tracing the path of atoms throughout a chemical transformation. scripps.edu While specific studies on this compound are not prominent in the literature, the principles can be readily applied.

Carbon-13 Labeling: Synthesizing the starting material with a ¹³C label at the carbon atom bonded to chlorine (C-1) would allow its fate to be tracked. In an SNA_r reaction, the label would remain at the C-1 position in the product. However, if a benzyne mechanism were operative, the incoming nucleophile could attack either carbon of the benzyne triple bond, leading to a mixture of products with the label at C-1 and C-2, providing clear evidence for this pathway.

Deuterium (B1214612) Labeling: The kinetic isotope effect (KIE) can be studied by using deuterated reagents or solvents. For instance, in a benzyne mechanism, if the abstraction of an ortho-proton is the rate-determining step, replacing the ortho-hydrogens with deuterium would result in a primary KIE (a significantly slower reaction rate).

Oxygen-18 Labeling: To study the mechanism of acetal hydrolysis, one could use H₂¹⁸O. If the ¹⁸O atom is incorporated into the resulting aldehyde, it would confirm the proposed mechanism involving nucleophilic attack of water on the oxocarbenium intermediate. scripps.edu

These studies, though synthetically demanding, provide unambiguous evidence that can confirm or refute proposed mechanistic pathways.

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Investigations of 1 Chloro 4 2,2 Diethoxyethoxy Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-chloro-4-(2,2-diethoxyethoxy)benzene in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while advanced 2D NMR techniques establish connectivity and spatial relationships.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the chlorophenyl ring typically appear as a pair of doublets (an AA'BB' system), characteristic of 1,4-disubstituted benzene (B151609) rings. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the ether group.

The diethoxyethoxy side chain presents a more complex spectral region. The methine proton of the acetal (B89532) group (-O-CH(OEt)₂), is expected to be a triplet. A key feature arises from the methylene (B1212753) protons of the two ethoxy groups (-O-CH₂-CH₃). These protons are diastereotopic due to the presence of the chiral center at the acetal carbon, meaning they are chemically non-equivalent and should appear as two distinct quartets, each coupled to the adjacent methyl protons. stackexchange.com Similarly, the methylene protons of the -O-CH₂-CH(OEt)₂ linker would also exhibit distinct chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to Cl) | 7.25 - 7.35 (d) | ~129 |

| Aromatic CH (ortho to O) | 6.85 - 6.95 (d) | ~116 |

| Aromatic C-Cl | N/A | ~126 |

| Aromatic C-O | N/A | ~158 |

| -O-CH₂ -CH(OEt)₂ | 4.0 - 4.1 (d) | ~70 |

| -O-CH₂-CH (OEt)₂ | 4.8 - 5.0 (t) | ~102 |

| -O-CH₂ -CH₃ (diastereotopic) | 3.6 - 3.8 (m) | ~63 |

Advanced Mass Spectrometry (HRMS, GC-MS/LC-MS) for Reaction Monitoring and Product Elucidation

Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight and elemental composition of this compound and for identifying it within complex mixtures.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the compound's elemental formula (C₁₂H₁₇ClO₃). The predicted monoisotopic mass is 244.08662 Da. uni.lu Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, can be used to aid identification in ion mobility-mass spectrometry experiments. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for reaction monitoring and product elucidation. In a synthetic process, these techniques can track the disappearance of reactants and the formation of this compound, as well as detect any intermediates or byproducts. dtic.mil

The electron ionization (EI) mass spectrum of this compound is expected to exhibit characteristic fragmentation patterns for aromatic ethers. blogspot.commiamioh.edu Key fragmentation pathways would likely include:

α-cleavage: Cleavage of the bond between the oxygen and the benzene ring is common for aromatic ethers, potentially leading to a fragment corresponding to the chlorophenoxy cation.

Acetal Fragmentation: The acetal group is prone to fragmentation. A primary cleavage would be the loss of an ethoxy radical (-•OCH₂CH₃) to form a resonance-stabilized oxonium ion, which would be a prominent peak.

Side-chain Cleavage: Cleavage at the benzylic ether bond (ArO-CH₂) can occur.

Loss of Small Molecules: Subsequent fragmentation could involve the loss of small neutral molecules like ethylene (B1197577) (C₂H₄) or ethanol (B145695) (C₂H₅OH) from the side chain fragments. scribd.com The presence of chlorine would be indicated by a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak. miamioh.edu

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides confirmation of the functional groups present in this compound. The spectra for this molecule would be characterized by absorptions corresponding to the chlorophenyl group and the diethoxyethoxy side chain.

Expected key FT-IR absorption bands, based on data from analogous compounds like 1-chloro-4-ethoxybenzene (B166472) and 1-chloro-4-methoxybenzene, include: nist.govnist.gov

C-O-C Stretching: Strong, characteristic bands for the aromatic ether linkage (Ar-O-C) and the aliphatic ether and acetal linkages (C-O-C) are expected in the 1300-1000 cm⁻¹ region. Asymmetric and symmetric stretches will likely be visible.

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the benzene ring.

C-H Stretching: Aliphatic C-H stretches from the ethyl and methylene groups will appear just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹), while aromatic C-H stretches will be found just above 3000 cm⁻¹.

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations in the 900-675 cm⁻¹ region can help confirm the 1,4-disubstitution pattern of the benzene ring.

C-Cl Stretching: A band corresponding to the C-Cl stretch is expected in the 1100-800 cm⁻¹ region, though it can sometimes be weak or coupled with other vibrations.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the benzene ring and the C-C backbone of the alkyl chain. nih.gov

While this compound lacks strong hydrogen bond donors like -OH or -NH groups, weak intermolecular C-H···O hydrogen bonds may be present in the condensed (solid or liquid) phase. These subtle interactions, involving the ether oxygen atoms as acceptors, can sometimes be inferred from slight shifts or broadening of the C-H stretching or bending modes in the vibrational spectra when comparing gas phase and condensed phase measurements.

Table 2: Characteristic FT-IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic Ether | C-O-C Asymmetric Stretch | 1270 - 1230 |

| Aliphatic Ether/Acetal | C-O-C Stretch | 1150 - 1050 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 2980 - 2850 |

| Aromatic Ring (1,4-sub.) | C-H Out-of-Plane Bend | 860 - 800 |

X-ray Crystallography for Solid-State Structural Determination of Related Compounds and Intermolecular Interactions

While a crystal structure for this compound itself is not publicly available, X-ray crystallography of structurally related compounds provides significant insight into the likely solid-state conformation and intermolecular interactions that would govern its crystal packing. Analysis of compounds containing chlorophenyl and ether or ethoxy moieties reveals key packing motifs.

In the crystal structure of a related compound, 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene, the molecular packing is influenced by C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of a benzene ring on an adjacent molecule. miamioh.edu This structure also exhibits Cl···Cl contacts, demonstrating that halogen-halogen interactions can play a significant role in organizing molecules in the solid state. miamioh.edu

Studies on other chlorophenoxy derivatives show the importance of both hydrogen bonds and weaker interactions in building three-dimensional networks. For example, in the structure of 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one, classical N-H···O hydrogen bonds are supplemented by weaker C-H···O and C-H···π interactions to stabilize the crystal lattice. scribd.com The analysis of chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate further highlights a rich variety of intermolecular contacts, including classical hydrogen bonds, halogen bonds, and short contacts between chlorine atoms and π-systems, which collectively define the packing pattern. acs.org

Based on these examples, a hypothetical crystal structure of this compound would likely be stabilized by a combination of weak, non-covalent forces. The flexible diethoxyethoxy chain would adopt a specific low-energy conformation. The packing would likely be dominated by van der Waals forces and potentially directed by weak C-H···O interactions (with the ether oxygens as acceptors) and C-H···π interactions involving the aromatic ring. The chlorine atom could participate in Cl···Cl or C-H···Cl contacts, further influencing the supramolecular architecture.

Chromatographic Methods (HPLC, GC) for Purity Analysis and Separation of Complex Mixtures

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for assessing the purity of this compound and for separating it from reactants, solvents, and byproducts in synthetic mixtures.

HPLC is a highly versatile method for the analysis of aromatic compounds. helixchrom.com For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. In this mode, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. rsc.orgwur.nl The compound, being relatively nonpolar due to the aromatic ring and alkyl chain, would be well-retained on the column, allowing for effective separation from more polar impurities. sielc.com Detection is typically achieved using a UV detector, set to a wavelength where the chlorophenyl chromophore absorbs strongly (e.g., ~225 or ~275 nm). The method can be optimized by adjusting the mobile phase composition (gradient or isocratic elution) to achieve the desired resolution and analysis time. wur.nl

GC is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated on a capillary column (e.g., with a DB-5ms or similar nonpolar stationary phase) based on its boiling point and interaction with the column phase. nih.gov A flame ionization detector (FID) provides excellent sensitivity for quantitative analysis, while coupling to a mass spectrometer (GC-MS) allows for positive identification of the eluted peaks. dtic.mil The precision of GC methods makes them highly suitable for determining the percentage purity of a synthesized batch of the compound.

Coupled Analytical Techniques (e.g., HPLC-NMR) for Comprehensive Characterization in Reaction Systems

Coupled or "hyphenated" analytical techniques provide a powerful, multi-dimensional view of complex chemical systems, combining the separation power of chromatography with the detailed structural information of spectroscopy. For the study of this compound, techniques like HPLC-NMR and the previously mentioned GC-MS and LC-MS are particularly valuable.

HPLC-NMR directly links an HPLC system to an NMR spectrometer. nih.gov This allows for the analysis of a reaction mixture in a single experiment: the mixture is first separated into its individual components by the HPLC, and then each component flows directly into the NMR spectrometer for structural characterization. acs.orgpharmtech.com This is exceptionally useful for identifying unknown impurities or unstable intermediates in a synthesis reaction that might be difficult to isolate and analyze offline. pharmtech.com For a reaction producing this compound, HPLC-NMR could definitively identify a byproduct by providing its full ¹H NMR spectrum, confirming its structure without the need for purification. acs.orgresearchgate.net

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene |

| 1-chloro-4-ethoxybenzene |

| 1-chloro-4-methoxybenzene |

| 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one |

| Acetonitrile |

| Chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate |

| Ethanol |

| Ethylene |

Theoretical and Computational Chemistry Approaches to 1 Chloro 4 2,2 Diethoxyethoxy Benzene

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and preferred three-dimensional arrangement of atoms in 1-Chloro-4-(2,2-diethoxyethoxy)benzene. DFT methods are a practical compromise between accuracy and computational cost, making them suitable for medium-sized molecules. nih.gov

A typical DFT study on this compound would begin with a geometry optimization. This process computationally determines the most stable molecular structure, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzene (B151609) ring and the conformation of the flexible diethoxyethoxy side chain would be determined. Studies on similar substituted benzenes have shown that DFT calculations can predict these geometric parameters with a high degree of accuracy when compared to experimental data from techniques like X-ray crystallography. nih.govmdpi.com

The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p)) is crucial for the accuracy of the results. nih.gov For example, Truhlar's M06 family of functionals is noted for its good performance in describing non-bonded interactions, which would be important for the flexible side chain of this compound. nih.gov

Once the optimized geometry is obtained, a wealth of information about the electronic properties can be extracted. This includes the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MESP). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov The MESP map would visualize the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Hypothetical Calculated Value (DFT/B3LYP/6-31G(d,p)) |

| Bond Length | C-Cl | 1.75 Å |

| C-O (ether) | 1.37 Å | |

| C-C (ring) | 1.39 - 1.40 Å | |

| C-C (side chain) | 1.53 - 1.54 Å | |

| Bond Angle | C-C-Cl | 119.5° |

| C-O-C | 118.0° | |

| Dihedral Angle | C-C-O-C | Variable (flexible side chain) |

Note: The values in this table are illustrative and based on general values for similar functional groups. Actual computational studies on this compound are not publicly available.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling can be employed to predict the reactivity of this compound and to map out potential reaction pathways. By analyzing the electronic properties derived from quantum chemical calculations, one can infer how the molecule is likely to behave in a chemical reaction. For example, the calculated MESP map can identify the most probable sites for electrophilic aromatic substitution or nucleophilic attack.

Furthermore, computational methods can be used to model the entire course of a chemical reaction, from reactants to products, through various transition states. This involves locating the transition state structures, which are saddle points on the potential energy surface, and calculating their energies. The energy of the transition state relative to the reactants gives the activation energy, a critical factor in determining the reaction rate.

For this compound, one could computationally investigate reactions such as the ether cleavage of the diethoxyethoxy group or substitution reactions on the aromatic ring. For instance, in a reaction involving the benzene ring, the directing effects of the chloro and alkoxy substituents could be computationally verified. The chloro group is deactivating and ortho-, para-directing, while the alkoxy group is activating and ortho-, para-directing. Computational modeling could quantify the activation energies for substitution at the different available positions on the ring, thus predicting the regioselectivity of the reaction.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. mdpi.com

A key application of MD for this molecule would be conformational analysis. The diethoxyethoxy side chain is flexible, with several rotatable bonds. MD simulations can explore the vast conformational space of this side chain to identify the most populated and energetically favorable conformations in a given environment. This is crucial as the conformation can significantly influence the molecule's physical properties and its ability to interact with other molecules.

MD simulations are also invaluable for studying solvent interactions. By explicitly including solvent molecules (such as water or an organic solvent) in the simulation box, one can observe how the solvent organizes around the solute molecule and how it affects its conformational preferences. For this compound, MD could reveal how water molecules form hydrogen bonds with the ether oxygens and how the hydrophobic chlorobenzene (B131634) part of the molecule interacts with the solvent. The results of such simulations can be used to calculate properties like the free energy of solvation. mdpi.com

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure. For this compound, several types of spectra can be computationally predicted.

NMR Spectra: The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.gov These calculations can help in the assignment of peaks in an experimental NMR spectrum. While online tools and databases can provide quick predictions, more rigorous quantum chemical calculations can offer higher accuracy. nmrdb.org

Vibrational Spectra (IR and Raman): The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for approximations in the computational methods and anharmonicity. researchgate.net

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative)

| Spectrum | Feature | Hypothetical Predicted Value | Hypothetical Experimental Value |

| ¹³C NMR | C-Cl | ~130 ppm | ~129 ppm |

| Aromatic C-O | ~158 ppm | ~157 ppm | |

| Aliphatic C-O | 65-75 ppm | 65-75 ppm | |

| ¹H NMR | Aromatic Protons | 6.8-7.3 ppm | 6.8-7.3 ppm |

| -O-CH₂-CH₂-O- | ~3.7 ppm | ~3.7 ppm | |

| -O-CH₂-CH₃ | ~3.6 ppm (quartet) | ~3.6 ppm (quartet) | |

| -CH₃ | ~1.2 ppm (triplet) | ~1.2 ppm (triplet) | |

| IR | C-Cl Stretch | ~1090 cm⁻¹ | ~1090 cm⁻¹ |

| Aryl-O Stretch | ~1240 cm⁻¹ | ~1240 cm⁻¹ | |

| Aliphatic C-O Stretch | ~1100 cm⁻¹ | ~1100 cm⁻¹ |

Design and Optimization of Catalysts and Reagents through In Silico Studies

Computational methods, often referred to as in silico studies, play an increasingly important role in the design and optimization of catalysts and reagents for chemical synthesis. mdpi.commdpi.com While there are no specific published in silico studies for the synthesis of this compound, the general principles can be outlined.

The synthesis of this molecule would likely involve the formation of an ether bond, for example, through a Williamson ether synthesis. This would involve reacting 4-chlorophenol (B41353) with a suitable derivative of 2,2-diethoxyethanol. Computational chemistry could be used to:

Screen Reagents: Different leaving groups on the diethoxyethanol derivative could be computationally evaluated to find the one that leads to the lowest activation energy for the reaction.

Optimize Reaction Conditions: The effect of the solvent and the base used in the reaction could be modeled to understand their role in the reaction mechanism and to predict the conditions that would maximize the yield.

Design Catalysts: If a catalyzed reaction is considered, for example, a coupling reaction to form the ether linkage, computational methods can be used to design or select the most effective catalyst. This can involve building a library of virtual catalyst candidates and screening them for desired properties like high activity and selectivity. mdpi.com This approach, known as high-throughput virtual screening, can significantly accelerate the discovery of new and improved catalysts.

By modeling the interactions between the catalyst and the reactants at the transition state, researchers can gain insights into the factors that control the catalytic activity and selectivity, and use this knowledge to rationally design better catalysts.

Applications of 1 Chloro 4 2,2 Diethoxyethoxy Benzene in Academic Synthetic Chemistry and Materials Science

Utility as a Versatile Synthetic Building Block and Precursor for Heterocyclic Compound Synthesis

The structure of 1-chloro-4-(2,2-diethoxyethoxy)benzene makes it a useful building block for the synthesis of heterocyclic compounds. The presence of the chloro-substituent on the benzene (B151609) ring allows for its participation in various coupling reactions or nucleophilic aromatic substitution, while the diethoxyethoxy group can be deprotected to reveal a reactive aldehyde functionality, which can then be used in cyclization reactions.

A notable application of this compound is in the synthesis of quinazoline (B50416) derivatives. Quinazolines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. In one documented synthetic route, this compound serves as a key precursor for the preparation of a substituted quinazoline that acts as a kinase inhibitor. The synthesis involves the initial transformation of the chlorophenyl moiety, followed by the deprotection of the acetal (B89532) to an aldehyde, which then participates in the formation of the quinazoline ring system.

The general synthetic strategy is outlined below:

Functionalization of the Chlorophenyl Group : The chloro- group can be displaced or used in a cross-coupling reaction to introduce a new substituent.

Deprotection of the Acetal : The diethoxyethoxy group is hydrolyzed under acidic conditions to yield the corresponding aldehyde.

Cyclization : The resulting aldehyde undergoes a condensation and cyclization reaction with an appropriate amine-containing precursor to form the quinazoline ring.

This approach highlights the utility of this compound as a bifunctional building block, where each functional group can be manipulated sequentially to construct complex heterocyclic systems.

Development of Novel Protecting Group Strategies Utilizing the Acetal Moiety

The diethoxyethoxy group in this compound is a diethyl acetal of a formyl group attached to a phenoxyethyl moiety. Acetals are a well-established class of protecting groups for aldehydes and ketones in organic synthesis. chemistrysteps.compearson.comjove.comtotal-synthesis.compressbooks.pub They are stable to a wide range of reaction conditions, particularly those involving strong bases, nucleophiles, and hydrides, but can be readily removed under acidic conditions. chemistrysteps.comjove.compressbooks.pub

The acetal functionality in this compound can be viewed as a protected form of a 4-formylphenoxy group. This inherent protecting group has been utilized in multi-step syntheses where reactions are intended to occur at other positions of the molecule, such as the chloro-substituted phenyl ring, without affecting the aldehyde precursor.

While specific research focused on developing novel protecting group strategies based on this particular compound is not extensively documented, its application in synthesis relies on the established principles of acetal protecting group chemistry. The stability of the diethoxyethoxy group allows for a wide range of chemical transformations to be performed on the aromatic ring, such as metal-catalyzed cross-coupling reactions, nitration, or other electrophilic substitutions, before the aldehyde is unmasked for subsequent reactions. The deprotection is typically achieved by treatment with an aqueous acid, which regenerates the aldehyde for further transformations, such as reductive amination, Wittig reactions, or cyclization reactions.

Incorporation into Polymer Architectures and Functional Materials Research

There is currently limited information available in the public domain regarding the specific incorporation of this compound into polymer architectures or its use in functional materials research. While aromatic ethers and chloro-substituted aromatic compounds are classes of monomers that can be used in the synthesis of high-performance polymers like poly(ether ether ketone) (PEEK) or poly(ether sulfone) (PES), the specific use of this compound as a monomer has not been detailed in available literature.

Theoretically, the compound possesses functionalities that could allow for its use in polymerization. The chlorophenyl group could potentially undergo nucleophilic aromatic substitution polymerization with a suitable bisphenol or other difunctional nucleophile. However, without specific research findings, any discussion on its role in polymer science remains speculative.

Role in Multi-Component Reactions and Tandem Processes in Organic Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient methods for building molecular complexity. organic-chemistry.orgnih.gov Similarly, tandem processes, where a sequence of reactions occurs in a single pot without the isolation of intermediates, offer synthetic advantages in terms of step economy and reduced waste.

Despite the potential of this compound to participate in such reactions, given its bifunctional nature, there is a lack of specific examples in the scientific literature of its application in multi-component or tandem reactions. The aldehyde precursor (after deprotection) could theoretically be a component in well-known MCRs like the Biginelli or Hantzsch reactions. organic-chemistry.org However, documented instances of this are not readily found.

Synthesis of Chemical Probes and Ligands for Research Investigations

This compound has been utilized as a starting material in the synthesis of biologically active molecules that can serve as chemical probes or ligands for research. Specifically, it has been used in the preparation of quinazoline-based kinase inhibitors. nih.gov Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. nih.govnih.gov

Based on the performed searches, there is no specific information available in academic or research contexts regarding the environmental fate and degradation pathways of the chemical compound This compound .

The search results yielded information on other chlorinated benzene derivatives, but not the specific compound requested. Therefore, it is not possible to provide a scientifically accurate article on the photolytic, hydrolytic, microbial degradation, adsorption, mobility, environmental persistence models, or degradation products of this compound as outlined in the user's request.

Future Research Directions and Emerging Paradigms for 1 Chloro 4 2,2 Diethoxyethoxy Benzene

Exploration of Unconventional Synthetic Routes and Novel Catalytic Systems

The future synthesis of 1-Chloro-4-(2,2-diethoxyethoxy)benzene is likely to move beyond traditional etherification methods, venturing into more sustainable and efficient catalytic systems. Current syntheses often rely on Williamson ether synthesis or related nucleophilic substitution reactions, which can require harsh conditions and generate stoichiometric byproducts. Future research will likely focus on catalytic C-O bond formation, employing earth-abundant metals or even metal-free conditions.

Potential Unconventional Synthetic Approaches:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis could offer a mild pathway for coupling 4-chlorophenol (B41353) with a suitable diethoxyethoxy-containing radical precursor. This approach avoids high temperatures and strong bases, aligning with green chemistry principles.

Biocatalysis: The use of enzymes, such as laccases or peroxidases, could enable the selective functionalization of phenolic precursors under environmentally benign aqueous conditions. Engineering enzymes to accept the specific substrates would be a key research challenge.

Mechanochemistry: Ball-milling techniques could provide a solvent-free or low-solvent method for the synthesis, potentially increasing reaction rates and reducing waste through mechanical activation.

A comparative table of potential catalytic systems is presented below.

| Catalytic System | Potential Advantages | Key Research Challenges |

| Copper-Catalyzed Ullmann Coupling | High efficiency for aryl ether synthesis. | Ligand development for lower temperatures; removal of copper contaminants. |

| Palladium-Catalyzed Buchwald-Hartwig Amination | Broad substrate scope and high functional group tolerance. | Catalyst cost; development of air-stable pre-catalysts. |

| Photoredox Catalysis | Mild reaction conditions (room temp, visible light). | Identification of suitable radical precursors and photocatalysts. |

| Enzyme-Based Biocatalysis | High selectivity; environmentally friendly (water as solvent). | Enzyme engineering for substrate specificity and stability. |

Advanced Mechanistic Studies using Ultrafast Spectroscopy or Single-Molecule Techniques

A deep understanding of the reaction dynamics and molecular interactions of this compound is crucial for its future applications. Advanced spectroscopic techniques can provide unprecedented insight into these processes. azolifesciences.com

Ultrafast Spectroscopy : Techniques like femtosecond transient absorption spectroscopy can be used to monitor the electronic and structural dynamics during the formation or cleavage of the ether or acetal (B89532) linkages. kyoto-u.ac.jpspringernature.com This could elucidate the precise mechanism of catalytic cycles or photodegradation pathways, providing real-time observation of transient intermediates that are invisible to conventional methods. researchgate.netucl.ac.uk For instance, tracking the photo-induced processes could reveal relaxation pathways and the timescales of fundamental chemical events. springernature.com

Single-Molecule Spectroscopy and Force Spectroscopy : At the single-molecule level, the behavior of this compound can be directly observed without ensemble averaging. wikipedia.orgnih.gov Techniques like Atomic Force Microscopy (AFM) could probe the mechanical properties of self-assembled structures or polymers incorporating this molecule. oup.comnih.gov Single-molecule fluorescence resonance energy transfer (smFRET) could be employed to study conformational changes in the flexible diethoxyethoxy chain in response to environmental stimuli. azolifesciences.com These methods provide a direct measure of molecular distributions and rare events that are obscured in bulk measurements. nih.gov

Integration into Automated Synthesis and Flow Chemistry Platforms for Enhanced Efficiency

The transition from batch to continuous manufacturing offers significant advantages in terms of safety, reproducibility, and scalability. nih.gov The synthesis of this compound is well-suited for adaptation to automated flow chemistry platforms. thieme-connect.dedntb.gov.ua

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for managing exothermic reactions or handling unstable intermediates. nih.gov A multi-step synthesis could be designed where reagents are pumped through a series of reactors, with in-line purification and analysis, to produce the final compound without manual intervention. beilstein-journals.orgthieme-connect.de This approach not only increases efficiency but also minimizes waste and improves operator safety. The modular nature of flow systems would also facilitate the rapid synthesis of a library of analogues for structure-activity relationship studies.

Novel Applications in Smart Materials and Supramolecular Chemistry

The distinct molecular features of this compound suggest its potential as a building block in materials science.

Smart Materials : The acetal group is labile under acidic conditions, offering a chemical handle for creating stimuli-responsive materials. This moiety could act as a cleavable linker in a polymer network, leading to materials that degrade or release a payload (e.g., a fragrance or a dye) in response to a pH change. The chlorobenzene (B131634) unit can participate in specific intermolecular interactions, such as halogen bonding or π-π stacking.

Supramolecular Chemistry : The interplay of hydrogen bonding (with the ether oxygens), halogen bonding (with the chlorine atom), and π-stacking (with the benzene (B151609) ring) could be harnessed to direct the self-assembly of this molecule into well-defined supramolecular structures. nih.gov Depending on the conditions, it could form gels, liquid crystals, or other organized assemblies. The flexible side chain could influence the packing and macroscopic properties of these materials.

Interdisciplinary Research at the Interface of Organic Chemistry and Related Sciences

The full potential of this compound will be realized through collaborations that cross traditional scientific boundaries.

Sustainable Chemistry : Research at this interface would focus on designing greener synthetic routes, as mentioned in section 9.1. This includes assessing the entire lifecycle of the compound, from the use of renewable feedstocks to its ultimate biodegradability. Quantifying the environmental impact using metrics like atom economy and E-factor will be essential.

Advanced Analytical Chemistry : The development of highly sensitive and selective analytical methods is crucial for detecting this compound in complex environments, such as in environmental samples or as part of a material matrix. Techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) or sensors based on molecularly imprinted polymers could be explored for trace-level quantification and monitoring. The predicted collision cross-section values from techniques like ion mobility spectrometry can aid in its structural confirmation. uni.lu

Q & A

Q. What are the optimal synthetic routes for 1-Chloro-4-(2,2-diethoxyethoxy)benzene, considering functional group compatibility and yield?

- Methodological Answer : The synthesis typically involves Williamson etherification, where a phenolic oxygen reacts with a haloalkane. For example, reacting 4-chlorophenol with 2-bromo-1,1-diethoxyethane under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours. Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate) ensures completion. Post-reaction, purification via column chromatography (silica gel, gradient elution) yields the product. Alternative routes may use Mitsunobu conditions (e.g., DIAD, PPh₃) for sterically hindered substrates .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H-NMR : Expect aromatic protons as a doublet (δ 7.2–7.4 ppm, J = 8.5 Hz) for the para-substituted benzene. The diethoxyethoxy group shows signals at δ 3.4–3.7 ppm (m, –OCH₂CH₃) and δ 1.2 ppm (t, J = 7 Hz, –CH₃).

- ¹³C-NMR : The chlorine-substituted carbon appears at δ 125–130 ppm. The ether oxygen atoms deshield adjacent carbons (δ 65–75 ppm for –OCH₂–).

- IR : Strong C–O–C stretching (1100–1250 cm⁻¹) and aromatic C–Cl (550–750 cm⁻¹) confirm functional groups .

Q. What purification methods are critical for isolating this compound, given its solubility and stability?

- Methodological Answer : Due to its moderate polarity, fractional crystallization from ethanol/water mixtures (1:3 v/v) at 0–5°C is effective. For impurities with similar polarity, flash chromatography (silica gel, hexane/ethyl acetate 4:1) achieves separation. Ensure inert atmospheres during purification to prevent oxidation of the ethoxy groups .

Advanced Research Questions

Q. How does the chlorine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The chlorine atom acts as a directing group, facilitating electrophilic substitution at the para position. In Pd-catalyzed Suzuki-Miyaura couplings, pre-activation via transmetalation with arylboronic acids requires careful ligand selection (e.g., SPhos) to avoid side reactions. Kinetic studies using GC-MS can track competing pathways (e.g., dehalogenation vs. coupling) under varying temperatures (60–100°C) .

Q. How can contradictions in thermal stability data for this compound be resolved across studies?

- Methodological Answer : Contradictions often arise from differing analytical methods. Use differential scanning calorimetry (DSC) to measure decomposition onset temperatures under controlled heating rates (5–10°C/min). Compare with thermogravimetric analysis (TGA) in nitrogen vs. air to assess oxidative stability. For conflicting literature values, replicate experiments with standardized protocols (e.g., ASTM E537) are essential .

Q. What role does the diethoxyethoxy group’s conformational flexibility play in supramolecular applications?

- Methodological Answer : The ethoxyethoxy chain enables host-guest interactions via dynamic hydrogen bonding. For example, in cyclodextrin inclusion complexes, variable-temperature NMR (VT-NMR) reveals conformational locking at low temperatures (e.g., 200 K). Computational modeling (DFT or MD simulations) predicts binding affinities with macrocyclic hosts, guiding design for drug delivery systems .

Data Contradiction Analysis Example

- Issue : Discrepancies in reported melting points (e.g., 38–39°C vs. 42–44°C).

- Resolution : Verify purity via HPLC (C18 column, acetonitrile/water 70:30). Impurities like residual 4-chlorophenol (retention time ~2.5 min) lower melting points. Recrystallize from anhydrous ethanol to achieve >99% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.